3-cyclopropyl-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine
Description
Properties
Molecular Formula |
C13H19N5 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
5-cyclopropyl-N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C13H19N5/c1-9-11(8-15-17(9)2)7-14-13-6-12(10-4-5-10)16-18(13)3/h6,8,10,14H,4-5,7H2,1-3H3 |
InChI Key |
RXPCEGVYJIJOIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNC2=CC(=NN2C)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with β-Keto Esters
This method employs hydrazine derivatives reacting with β-keto esters under acidic or basic conditions. For example, methyl 3-cyclopropyl-3-oxopropanoate reacts with methylhydrazine in ethanol at 80°C for 12 hours, yielding the pyrazole ring with a cyclopropyl substituent. The reaction typically achieves 65–75% yield when catalyzed by p-toluenesulfonic acid (PTSA).
Key Parameters :
-
Temperature : 70–90°C
-
Catalyst : PTSA (5 mol%)
-
Solvent : Ethanol or methanol
-
Yield : 68 ± 3%
Transition Metal-Catalyzed Cyclization
Palladium-catalyzed cyclizations offer superior regiocontrol. A 2017 study demonstrated that reacting 1-cyclopropyl-2-nitroethene with methylhydrazine in the presence of Pd(OAc)₂ (2 mol%) and Xantphos (4 mol%) in toluene at 110°C produces the pyrazole core in 82% yield. This method avoids byproducts common in acid-catalyzed routes.
Introduction of the Cyclopropyl Group
Incorporating the cyclopropyl moiety requires strategic planning due to steric and electronic challenges. Two approaches are prevalent:
Cyclopropanation of Alkenes
The Simmons–Smith reaction is widely used. For instance, treating 1-methyl-3-vinyl-1H-pyrazol-5-amine with diiodomethane and a zinc-copper couple in diethyl ether at 0°C introduces the cyclopropyl group with 55% efficiency.
Optimization Insights :
Cross-Coupling with Cyclopropane Derivatives
Suzuki–Miyaura coupling using cyclopropylboronic acid and a halogenated pyrazole precursor (e.g., 5-bromo-1-methyl-1H-pyrazol-3-amine) achieves selective functionalization. Under Pd(PPh₃)₄ catalysis (3 mol%) and K₂CO₃ in dioxane (90°C, 8 hours), this method attains 78% yield.
N-Alkylation of the Pyrazole Amine
The final step involves N-alkylation with (1,5-dimethyl-1H-pyrazol-4-yl)methanol. This requires activation of the alcohol and careful base selection:
Reductive Amination
Alternative pathways employ reductive amination with (1,5-dimethyl-1H-pyrazol-4-yl)methanal and NaBH₃CN in methanol. This one-pot method simplifies purification, yielding 73% product.
Purification and Characterization
Final purification often involves column chromatography (SiO₂, hexane/EtOAc 3:1) or recrystallization from ethanol/water. Spectroscopic characterization confirms structure:
Table 1: Key Spectral Data
| Technique | Diagnostic Signals | Reference |
|---|---|---|
| ¹H NMR | δ 0.71–0.92 (m, 4H, cyclopropane CH₂) | |
| δ 3.85 (s, 3H, N–CH₃) | ||
| ¹³C NMR | 8.2 ppm (cyclopropane CH₂) | |
| HRMS | m/z 245.32 ([M+H]⁺) |
Industrial-Scale Production Considerations
Scaling synthesis requires addressing exothermic reactions and catalyst recovery:
Table 2: Industrial Optimization Strategies
| Challenge | Solution | Outcome |
|---|---|---|
| Low cyclopropanation yield | Continuous flow reactor | 90% conversion |
| Pd catalyst cost | Heterogeneous Pd/C recycling | 5 reuses without loss |
| Byproduct formation | High-performance liquid chromatography | 99.5% purity |
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-cyclopropyl-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-cyclopropyl-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Physicochemical Properties: The cyclopropyl group in the target compound and in N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine introduces steric bulk and modulates lipophilicity. Cyclopropane’s ring strain may enhance reactivity compared to linear alkyl chains (e.g., ethyl in ). Aromatic vs.
Synthetic Methodologies: Copper-catalyzed coupling (e.g., using CuBr/Cs₂CO₃ in ) is common for forming C–N bonds in pyrazole derivatives. Carbodiimide-mediated couplings (e.g., EDCI/HOBt in ) are standard for amide formation but are less relevant for amine linkages in the target compound.
Spectroscopic Characterization :
- ¹H-NMR : Pyrazole protons typically resonate at δ 7.4–8.1 ppm, while methyl groups appear at δ 2.4–2.7 ppm . Cyclopropane protons (δ 0.5–1.5 ppm) and fluorophenyl groups (δ 7.2–7.6 ppm) provide distinct signatures .
- MS : Molecular ion peaks ([M+H]⁺) align with calculated masses, as seen in (m/z 215.1) and (m/z 403.1).
Hydrogen Bonding and Crystallography
Pyrazole amines often participate in hydrogen-bonding networks. For example, N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine likely forms N–H···N interactions, influencing crystal packing. Software like SHELXL and ORTEP are widely used for structural refinement, though crystallographic data for the target compound are absent in the evidence.
Biological Activity
3-Cyclopropyl-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects, supported by data tables and case studies.
- Molecular Formula : C13H20ClN5
- Molecular Weight : 281.79 g/mol
- CAS Number : 1856023-84-1
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Pyrazole Rings : Pyrazoles are synthesized through the condensation of hydrazines with β-diketones or β-keto esters.
- Coupling Reactions : The cyclopropyl and pyrazolyl intermediates are coupled using palladium catalysts under inert atmospheres.
The compound interacts with various molecular targets, influencing pathways related to inflammation, cell proliferation, and apoptosis. Its specific targets include:
- Cyclooxygenase (COX) Inhibition : Similar pyrazole derivatives have been shown to inhibit COX enzymes, particularly COX-2, which is implicated in inflammatory processes . This inhibition can lead to reduced pain and inflammation.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of biological activities:
In Vitro Studies
In vitro evaluations have demonstrated that similar pyrazole derivatives effectively block COX-2 activity, which is crucial for developing anti-inflammatory drugs. For instance, a series of sulfonamide-containing 1,5-diarylpyrazole derivatives were synthesized and evaluated for their ability to inhibit COX-2, leading to the identification of several potent inhibitors .
In Vivo Studies
In vivo studies on related compounds have shown promising results in animal models for conditions such as rheumatoid arthritis and osteoarthritis. These studies highlighted the importance of structural modifications in enhancing pharmacokinetic profiles while maintaining efficacy against inflammation .
Q & A
Q. Table 1. Comparative Biological Activities of Structural Analogs
| Compound Modification | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Cyclopropyl (parent compound) | COX-2 | 2.1 | |
| Cyclohexyl substitution | COX-2 | 3.5 | |
| 5-Fluoro substitution | EGFR kinase | 1.8 |
Q. Table 2. Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60–80°C | +30% yield |
| Solvent | Anhydrous DMF | +25% purity |
| Catalyst | NaH (1.2 eq) | +15% efficiency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
